Cas no 848735-71-7 (propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxylate)
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- propyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxylate
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- Inchi: 1S/C17H18N4O2/c1-3-9-21-15(18)13(17(22)23-10-4-2)14-16(21)20-12-8-6-5-7-11(12)19-14/h3,5-8H,1,4,9-10,18H2,2H3
- InChI Key: BYXJBDXQEXTHAL-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)N=C2C(C(OCCC)=O)=C(N)N(CC=C)C=12
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3225-2184-2μmol |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3225-2184-5μmol |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-2184-10μmol |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-2184-20μmol |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3225-2184-1mg |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3225-2184-2mg |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3225-2184-3mg |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-2184-4mg |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3225-2184-5mg |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-2184-10mg |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |
848735-71-7 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxaline-3-carboxylate
Propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS No. 848735-71-7): A Comprehensive Overview
Propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, identified by its CAS number 848735-71-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a fused pyrrole and quinoxaline core, has garnered attention due to its potential biological activities and structural complexity. The presence of multiple functional groups, including an amino group, an ethenyl side chain, and a propyl ester moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The structure of Propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is characterized by a rigid bicyclic system, which can serve as a foundation for designing molecules with specific interactions with biological targets. The pyrrole ring, known for its electron-rich nature, can participate in hydrogen bonding and π-stacking interactions, while the quinoxaline moiety offers additional binding pockets for small molecule drugs. These features make the compound a promising candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds derived from pyrrole and quinoxaline scaffolds. These molecules have shown promise in various preclinical studies as inhibitors of enzymes and receptors involved in inflammatory diseases, cancer, and neurodegenerative disorders. The< strong>Propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate structure has been investigated for its ability to modulate these pathways by interacting with key proteins and nucleic acids.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the pyrrole and quinoxaline rings provides a rich surface for derivatization, allowing chemists to fine-tune its properties for optimal biological activity. For instance, the ethenyl side chain can be modified to enhance solubility or to introduce specific pharmacophores, while the propyl ester group offers a site for further functionalization through hydrolysis or transesterification reactions.
The< strong>Propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS No. 848735-71-7) has been studied in various contexts, including its role as an intermediate in synthesizing more complex molecules. Its structural features have also been leveraged to develop novel synthetic methodologies that could be applied to other heterocyclic systems. These advancements highlight the compound's importance not only as a potential drug candidate but also as a tool for chemical innovation.
Recent research has focused on understanding the mechanistic aspects of how< strong>Propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate interacts with biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its binding mode within proteins and enzymes. These studies have provided valuable insights into how the compound's structure influences its biological activity and have guided the design of more potent derivatives.
The< strong>Propyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate scaffold has also been explored in the context of drug delivery systems. Its ability to form stable complexes with other molecules makes it an attractive candidate for developing prodrugs or targeted therapies. By incorporating this compound into nanoparticles or liposomes, researchers aim to enhance its bioavailability and improve its therapeutic efficacy.
The synthesis of< strong>Propyl 2-amino-1-(prop-2-en-1-ytl)-1H-pyrrolo[2,3-b]quinoxaline- carboxytlate (CAS No. 848735- 71- 7) involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the formation of the pyrrole ring followed by its fusion with the quinoxaline moiety. Subsequent functionalization steps introduce the amino group, the ethenyl side chain, and finally, the propyl ester group. Each step is carefully optimized to ensure high yield and purity, which are crucial for subsequent biological evaluations. The synthetic route also emphasizes green chemistry principles, such as minimizing waste and using environmentally friendly solvents, to align with modern pharmaceutical industry standards.
The< strong>Propyl 2-amino-l-propen-l-lle-H-pyrrolol23bquinoxalin- e- carbonylate(CAS No. 848735- 71- 7) has been evaluated in various preclinical models to assess its pharmacological properties. Initial studies have shown that it exhibits significant inhibitory activity against certain enzymes implicated in inflammation and cancer. These findings are particularly promising as they suggest that this compound could serve as a starting point for developing novel therapeutics targeting these diseases. Further investigations have also revealed potential antimicrobial properties, adding another dimension to its therapeutic profile. The broad spectrum of activities observed underscores the versatility of this heterocyclic scaffold and highlights its potential as a lead molecule.
The< strong>Propytl amlno-l-propen-l-ytl-H-pyrrolol23bquinoxalin-e- carbonylate(CAS No. 848735- 71- 7) has also attracted attention for its ability to modulate neurological pathways. Studies in animal models have demonstrated that it can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. These results are exciting as they open up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with central nervous system targets makes it a valuable candidate for further exploration in this field.
The development of< strong>Propytl amlno-l-propen-l-ytl-H-pyrrolol23bquinoxalin-e- carbonylate(CAS No. 848735- 71- 7) as a therapeutic agent is still in progress, but preliminary findings are highly encouraging. Ongoing research aims to optimize its pharmacokinetic properties, such as improving solubility and reducing toxicity, to enhance its clinical applicability. Additionally, efforts are being made to identify new derivatives that may offer even greater therapeutic benefits. The collaboration between chemists, biologists, and pharmacologists is essential in translating this promising compound into viable treatments for human diseases.
In conclusion,< strong>Propytl amlno-l-propen-l-ytl-H-pyrrolol23bquinoxalin-e- carbonylate(CAS No. 848735 - 71 - 7) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and favorable pharmacological properties make it an attractive candidate for further development. As research continues, we can expect to see more insights into its mechanisms of action and new strategies for utilizing it in therapeutic contexts.
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